molecular formula C18H32ClN3O9P2 B12864177 (R)-(-)-Hydroxy Chloroquine Diphosphate

(R)-(-)-Hydroxy Chloroquine Diphosphate

Cat. No.: B12864177
M. Wt: 531.9 g/mol
InChI Key: CRCWPKGKPRVXAP-FMOMHUKBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-(-)-Hydroxy Chloroquine Diphosphate is a single enantiomer of the well-characterized compound Hydroxychloroquine, provided as a diphosphate salt for research applications. Hydroxychloroquine is a 4-aminoquinoline derivative recognized for its immunomodulatory and anti-inflammatory properties, making it a valuable tool for investigating autoimmune diseases, viral infections, and related biological pathways . Primary Research Applications and Value: Immunology and Rheumatology Research: This compound is extensively used in in vitro and in vivo studies to model and probe the mechanisms of autoimmune conditions such as systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA) . Its research value lies in its ability to modulate immune responses by raising the pH of acidic intracellular compartments like lysosomes and endosomes. This activity interferes with antigen processing and toll-like receptor (TLR) signaling, particularly TLR7 and TLR9, leading to the suppressed production of pro-inflammatory cytokines like TNF-α, IL-1, and IL-6 . Virology and Antiviral Mechanisms: this compound serves as a critical research chemical for studying viral entry and replication. Its mechanism is hypothesized to involve the disruption of endosomal acidification, which is a required step for the fusion and uncoating of some viruses . Additionally, it may inhibit the glycosylation of cellular receptors, such as ACE2, potentially altering viral interactions with host cells . Other Research Areas: Investigations extend to its antithrombotic effects through inhibition of platelet aggregation , its impact on metabolic pathways including glucose and lipid metabolism , and its utility as an autophagy inhibitor in oncological studies . Handling and Safety: This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should consult safety data sheets and handle the compound appropriately, with awareness that the racemic form is known to have a long elimination half-life and can accumulate in tissues . Specific characteristics and potency of the (R)-(-) enantiomer should be empirically determined by the investigating laboratory.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H32ClN3O9P2

Molecular Weight

531.9 g/mol

IUPAC Name

2-[[(4R)-4-[(7-chloroquinolin-4-yl)amino]pentyl]-ethylamino]ethanol;phosphoric acid

InChI

InChI=1S/C18H26ClN3O.2H3O4P/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18;2*1-5(2,3)4/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21);2*(H3,1,2,3,4)/t14-;;/m1../s1

InChI Key

CRCWPKGKPRVXAP-FMOMHUKBSA-N

Isomeric SMILES

CCN(CCC[C@@H](C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO.OP(=O)(O)O.OP(=O)(O)O

Canonical SMILES

CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO.OP(=O)(O)O.OP(=O)(O)O

Origin of Product

United States

Foundational Aspects and Historical Context of Hydroxychloroquine Analogues

Historical Scientific Development of Quinolone and 4-Aminoquinoline (B48711) Compounds

The development of quinolone and 4-aminoquinoline compounds represents a significant thread in the history of medicinal chemistry. The origins of the quinolone class of antibacterials are linked to the synthesis of the antimalarial drug, chloroquine (B1663885). researchgate.netacs.org In the late 1950s and early 1960s, a by-product from the commercial production of chloroquine was isolated and identified as 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid. researchgate.netacs.org This compound exhibited modest antibacterial properties and served as the lead structure for the development of new derivatives. acs.org This research led to the creation of nalidixic acid, a 1,8-naphthyridine (B1210474) derivative, which became the first quinolone introduced into clinical practice in 1962. researchgate.netinfectweb.com

Early quinolones like nalidixic acid had a limited spectrum of activity, primarily against Gram-negative enteric bacilli. infectweb.com A major breakthrough occurred in the 1970s with the introduction of a fluorine atom into the quinolone structure, leading to the development of fluoroquinolones such as norfloxacin (B1679917) and ciprofloxacin. infectweb.com This modification significantly enhanced antimicrobial activity against Gram-negative bacteria and improved pharmacokinetic properties, allowing for broader clinical applications. infectweb.com

The 4-aminoquinoline compounds have a distinct but related history rooted in antimalarial research. Their development was spurred by the need for effective malaria treatments, a critical issue during World War II. nih.govccjm.org Chloroquine, a prominent 4-aminoquinoline, was synthesized in 1934 by Hans Andersag. nih.govresearchgate.net However, it was initially deemed too toxic. nih.gov American researchers later re-evaluated the compound as part of a massive wartime antimalarial drug development program and found it to be a highly effective and sufficiently safe agent. nih.govnih.gov This class of compounds is characterized by the 4-aminoquinoline nucleus, a structure that proved highly effective against malaria parasites. nih.gov

Key MilestoneCompound ClassAssociated Compound(s)DecadeSignificance
Initial Synthesis4-AminoquinolineChloroquine1930sSynthesized as a potential antimalarial. nih.govresearchgate.net
Wartime Development4-AminoquinolineChloroquine1940sRe-evaluated and established as a potent antimalarial drug. nih.govccjm.org
Discovery from By-productQuinolone7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid1950s-1960sIsolated from chloroquine synthesis, leading to a new class of antibacterials. researchgate.netacs.org
First Clinical UseQuinoloneNalidixic Acid1960sThe first quinolone antibiotic to be marketed. infectweb.com
Advent of FluoroquinolonesQuinoloneNorfloxacin, Ciprofloxacin1970sIntroduction of fluorine atom greatly expanded the antibacterial spectrum and potency. infectweb.com

Evolution of Hydroxychloroquine (B89500) within Antimalarial Research

The story of hydroxychloroquine is intrinsically linked to the centuries-old use of the cinchona tree bark for treating fevers. abjournals.org The active alkaloid, quinine (B1679958), was first isolated in 1820. abjournals.org For a long time, quinine was the primary treatment for malaria. nih.gov Efforts to create synthetic alternatives led to the development of chloroquine in the 1930s as part of a large series of 4-aminoquinolines being investigated. nih.gov

Hydroxychloroquine was first synthesized in 1946 and introduced in 1955 as a less toxic alternative to chloroquine. nih.govccjm.orgnih.govabjournals.org It differs from chloroquine only by the addition of a hydroxyl group at the end of the N-ethyl side chain. nih.govmdpi.com This modification reduces its toxicity while maintaining its efficacy. nih.gov

Initially developed purely for its antimalarial properties, a serendipitous discovery during World War II revealed the immunomodulatory effects of 4-aminoquinoline compounds. nih.govccjm.org Soldiers taking antimalarials for prophylaxis showed improvement in conditions like inflammatory arthritis and lupus. nih.govnih.gov This observation led to the exploration and eventual establishment of hydroxychloroquine as a key therapeutic agent in autoimmune diseases such as systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA). nih.govccjm.org The (R) and (S) enantiomers of hydroxychloroquine exist, with studies suggesting stereoselective processes in its metabolism, where the R-enantiomer is found in higher concentrations in the blood than the S-enantiomer. mdpi.comnih.gov

CompoundYear of Synthesis/IntroductionKey Structural FeaturePrimary Initial Use
Quinine(Isolated 1820)Natural alkaloid from Cinchona barkAntimalarial abjournals.org
Chloroquine1934Synthetic 4-aminoquinolineAntimalarial nih.govresearchgate.net
Hydroxychloroquine1946Hydroxyl derivative of chloroquineAntimalarial nih.govabjournals.org
(R)-(-)-Hydroxy Chloroquine(Chiral form of Hydroxychloroquine)Specific stereoisomer of hydroxychloroquineInvestigated for specific activities nih.gov

Scientific Rationale for Diphosphate (B83284) Moiety Incorporation

The incorporation of a phosphate (B84403) or diphosphate moiety into a drug molecule is a common pharmaceutical strategy to modify its physicochemical properties, particularly solubility. nih.govnih.gov Phosphate is an endogenous substance in the human body and can serve as an effective carrier to improve a drug's aqueous solubility and facilitate its transport.

Many active pharmaceutical ingredients are poorly soluble in water, which can limit their formulation options and bioavailability. nih.gov By converting the drug into a phosphate salt, its water solubility can be significantly increased. nih.gov This is particularly valuable for developing parenteral formulations for intravenous administration. These phosphate prodrugs are often designed to be converted back to the active parent drug in vivo by ubiquitous enzymes like alkaline phosphatases. nih.gov

In the case of chloroquine and hydroxychloroquine, the diphosphate form is a salt preparation. chemicalbook.comgoogle.com For instance, Chloroquine Diphosphate is the salt of chloroquine with phosphoric acid. chemicalbook.comgoogle.com This formulation provides a stable, water-soluble form of the drug. chemicalbook.com The rationale for preparing (R)-(-)-Hydroxy Chloroquine as a diphosphate salt follows this established principle of using phosphate groups to enhance the aqueous solubility and stability of the parent compound, thereby facilitating its preparation and potential administration in aqueous solutions. nih.gov

MoietyPurpose of IncorporationGeneral Effect on Parent DrugExample Mechanism
Phosphate/DiphosphateImprove aqueous solubilityIncreases water solubilityForms a salt with the parent drug molecule. chemicalbook.comgoogle.com
Phosphate/DiphosphateCreate a prodrugCan improve absorption and distributionIn vivo enzymatic cleavage (e.g., by alkaline phosphatase) releases the active drug. nih.gov
Phosphate/DiphosphateEnhance stabilityCan lead to a more stable solid formSalt formation often results in a crystalline solid with improved stability. chemicalbook.com

Stereoselective Synthesis and Advanced Chemical Modifications

Asymmetric Synthetic Pathways for (R)-(-)-Hydroxychloroquine

Obtaining (R)-(-)-Hydroxychloroquine in its pure form is crucial for studying its specific biological effects, as the two enantiomers of hydroxychloroquine (B89500) can exhibit different pharmacological and toxicological profiles. nih.gov The primary strategies to achieve this involve either separating the enantiomers from a 50:50 mixture (a racemate) or constructing the molecule from the ground up in an enantioselective manner.

Chiral resolution is a widely employed technique for separating enantiomers. This method relies on the use of a chiral resolving agent to form a pair of diastereomers with the racemic mixture. These diastereomers, having different physical properties, can then be separated by conventional methods like crystallization.

A prominent method for the resolution of hydroxychloroquine enantiomers involves the use of chiral acids. Specifically, (R)-(-)-mandelic acid has been successfully used to selectively crystallize the corresponding salt of the (R)-(-)-hydroxychloroquine precursor. nih.gov The synthesis begins with the reaction of a racemic starting material with (R)-(-)-mandelic acid in a suitable solvent, such as 2-propanol. nih.gov This leads to the formation of two diastereomeric salts. Due to their different solubilities, the salt containing the (R)-amine precursor preferentially crystallizes out of the solution.

Once the diastereomeric salt is isolated, the chiral resolving agent is removed, typically by treatment with a base like sodium hydroxide, to yield the enantiomerically pure (R)-amine precursor. nih.gov This chiral amine is then reacted with 4,7-dichloroquinoline (B193633) to furnish (R)-(-)-Hydroxychloroquine. nih.gov This process has been shown to produce the final compound with a high degree of optical purity, often with an enantiomeric excess greater than 99%. nih.gov

Reagent/TechniquePurposeOutcome
(R)-(-)-Mandelic Acid Chiral resolving agentForms diastereomeric salts with the racemic amine precursor.
Crystallization Separation of diastereomersIsolates the less soluble diastereomeric salt containing the (R)-amine.
Sodium Hydroxide Removal of resolving agentLiberates the enantiomerically pure (R)-amine precursor.
4,7-dichloroquinoline Final coupling stepReacts with the (R)-amine to form (R)-(-)-Hydroxychloroquine.

While chiral resolution is an effective method, enantioselective synthesis, which aims to produce only the desired enantiomer from the outset, is often considered a more elegant and efficient approach. These routes typically involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a key reaction step. nih.govtdl.orgtaylorfrancis.combeilstein-journals.orgnih.govpeerj.com

One of the key strategies in asymmetric synthesis is reductive amination . youtube.com This reaction involves the conversion of a carbonyl group (a ketone or aldehyde) to an amine. In an asymmetric context, a chiral catalyst or a chiral auxiliary directs the reaction to predominantly form one enantiomer of the amine product. While the literature points to this as a viable strategy for synthesizing chiral amines, detailed, specific protocols for the direct asymmetric synthesis of (R)-(-)-Hydroxychloroquine via this method are still an area of active research.

The general concept of asymmetric reductive amination would involve reacting a suitable ketone precursor with an amine in the presence of a chiral catalyst and a reducing agent. The catalyst would create a chiral environment, influencing the approach of the reducing agent to the intermediate imine, thereby favoring the formation of the (R)-enantiomer.

Challenges in developing such a route include the synthesis of the appropriate starting materials and the identification of a highly effective and selective catalyst for this specific transformation.

Derivatization Strategies for Hydroxychloroquine

To better understand the mechanism of action and biological targets of hydroxychloroquine, scientists often modify its chemical structure to create derivatives with specific functionalities. These modifications can transform the drug molecule into a tool for various research applications.

Functionalization involves the introduction of new chemical groups onto the hydroxychloroquine scaffold. These groups can serve as handles for attaching other molecules or can themselves impart new properties to the compound.

One area of interest is the modification of the side chain of hydroxychloroquine. For instance, the terminal hydroxyl group of the side chain can be replaced with various aminated substituents. nih.gov This has been explored to create a library of novel aminochloroquine derivatives. nih.gov The synthesis of these derivatives typically involves converting the hydroxyl group into a good leaving group, such as a chloride, by treating it with a reagent like thionyl chloride (SOCl₂). nih.gov This chlorinated intermediate can then be reacted with a variety of amines to introduce new functional groups at the end of the side chain. nih.gov Such modifications can be used to probe the structure-activity relationship of the molecule, helping to identify which parts of the molecule are essential for its biological effects.

Another approach to functionalization involves modifying the quinoline (B57606) ring system itself, although this is less common due to the potential to disrupt the core pharmacophore.

Chemical probes are specialized derivatives of a molecule of interest that are designed to study its interactions within a biological system. These probes often contain a reporter group, such as a fluorescent tag or an affinity label like biotin (B1667282).

Fluorescent probes can be synthesized by attaching a fluorescent molecule to hydroxychloroquine. This allows researchers to visualize the localization of the drug within cells using fluorescence microscopy. The synthesis of such a probe would involve a chemical reaction to link a fluorophore to a suitable position on the hydroxychloroquine molecule, often on the side chain to minimize disruption of its binding to biological targets.

Biotinylated probes are valuable tools for identifying the protein targets of a drug. researchgate.netnih.govresearchgate.netnih.govmdpi.com Biotin has a very strong and specific interaction with the protein streptavidin. By attaching biotin to hydroxychloroquine, a "bait" molecule is created. When this biotinylated probe is introduced to a cell lysate, it will bind to its protein targets. The entire complex can then be "pulled down" from the lysate using streptavidin-coated beads. researchgate.netnih.govresearchgate.netnih.govmdpi.com The captured proteins can then be identified using techniques like mass spectrometry. The synthesis of a biotinylated hydroxychloroquine probe would involve chemically linking a biotin molecule, often via a flexible linker to minimize steric hindrance, to the hydroxychloroquine scaffold.

Photoaffinity probes are another sophisticated tool for target identification. These probes contain a photolabile group that, upon exposure to UV light, becomes highly reactive and forms a covalent bond with nearby molecules, including its biological target. A photoaffinity probe for the related compound chloroquine (B1663885) has been developed by introducing a 3-azido group onto the quinoline ring. mdpi.com This strategy could potentially be adapted for hydroxychloroquine to irreversibly label its binding partners within a cellular context.

Probe TypeReporter GroupApplication
Fluorescent Probe FluorophoreVisualization of drug localization in cells.
Biotinylated Probe BiotinIdentification of protein targets via pull-down assays.
Photoaffinity Probe Photolabile group (e.g., azide)Covalent labeling of biological targets upon photoactivation.

Stereochemical Characterization and Enantiomeric Research

Enantiomeric Purity Assessment and Characterization Techniques

The separation and purification of hydroxychloroquine (B89500) (HCQ) enantiomers are critical for studying their individual properties. Chiral High-Performance Liquid Chromatography (HPLC) is the primary technique employed for this purpose, enabling the accurate determination of enantiomeric purity. researchgate.netnih.gov

Several studies have successfully developed and validated chiral HPLC methods to achieve baseline separation of (R)- and (S)-HCQ. researchgate.netbiorxiv.org These methods typically utilize chiral stationary phases, such as polysaccharide-based columns (e.g., CHIRALPAK AY-H or Chiralpak AD-H), to differentiate between the enantiomers. researchgate.netbiorxiv.orgnih.gov The mobile phase often consists of a mixture of solvents like n-hexane, isopropanol, and diethylamine (B46881). biorxiv.orgresearchgate.net Through these techniques, researchers have been able to obtain the individual enantiomers with high enantiomeric excess, often exceeding 98% or 99%. biorxiv.orgnih.govbiorxiv.org

Interactive Table: Chiral HPLC Methods for Hydroxychloroquine Enantiomer Separation
Chiral ColumnMobile Phase CompositionFlow Rate (mL/min)Detection Wavelength (nm)Reference
CHIRALPAK AY-Hn-hexane/isopropanol/diethylamine (85:15:0.1 v/v/v)1.0254 biorxiv.orgbiorxiv.org
Chiralpak AD-Hn-hexane-isopropanol (93:7 v/v) + 0.5% DEA in hexane0.8343 researchgate.net

Stereoselective Biological Activity Investigations (In Vitro and Preclinical Models)

In vitro and preclinical studies have revealed significant differences in the biological activities of the (R) and (S) enantiomers of hydroxychloroquine.

The stereochemistry of HCQ influences its interaction with various biomolecules, including plasma proteins and viral targets.

Plasma Protein Binding: The binding of HCQ enantiomers to plasma proteins is stereoselective. In human plasma, the (S)-enantiomer is more extensively bound (64%) than the (R)-enantiomer (37%). biorxiv.orgnih.gov This difference is attributed to differential binding to specific plasma proteins. For human serum albumin, (S)-HCQ shows higher binding (50%) compared to (R)-HCQ (29%). nih.gov Conversely, for alpha 1-acid glycoprotein, the binding preference is reversed, with (R)-HCQ being more significantly bound (41%) than (S)-HCQ (29%). nih.gov

Interactive Table: Enantioselective Plasma Protein Binding of Hydroxychloroquine
Protein(R)-(-)-HCQ % Bound(S)-(+)-HCQ % BoundReference
Human Plasma (Pooled)37%64% biorxiv.orgnih.gov
Human Serum Albumin29%50% nih.gov
Alpha 1-Acid Glycoprotein41%29% nih.gov

Enzyme and Receptor Interactions: Research into the antiviral mechanisms of HCQ has shown enantioselective interactions with viral enzymes. In studies related to SARS-CoV-2, the (S)-enantiomer of HCQ exhibited better inhibition of the main protease (Mpro), a critical enzyme for viral replication, compared to the (R)-enantiomer. biorxiv.orgsciety.org Investigations into the binding with the human angiotensin-converting enzyme 2 (ACE2) receptor have produced conflicting results; one study indicated that (S)-HCQ has a stronger binding ability, while a computational analysis suggested that (R)-HCQ binds more efficiently. nih.govnih.gov

The cellular efficacy of HCQ enantiomers has been evaluated in various in vitro models, with results differing depending on the biological system studied.

In antiviral assays against SARS-CoV-2 in Vero E6 cells, conflicting findings have been reported. One study found that (S)-HCQ was significantly more potent, with a half-maximal inhibitory concentration (IC50) of 1.444 μM, compared to 2.445 μM for (R)-HCQ. biorxiv.orgbiorxiv.org In contrast, another study reported that (R)-HCQ exhibited stronger antiviral activity, with a half-maximal effective concentration (EC50) of 3.05 μM, while (S)-HCQ was less active with an EC50 of 5.38 μM. nih.govresearchgate.net

In a different context, when studying the effects on human induced pluripotent stem cell-derived cardiomyocytes, the (R)-enantiomer demonstrated a greater potency in inhibiting spontaneous Ca2+ oscillations than the (S)-enantiomer. nih.gov

Interactive Table: Comparative In Vitro Efficacy of Hydroxychloroquine Enantiomers
Assay System(R)-(-)-HCQ Activity(S)-(+)-HCQ ActivityConclusionReference
Antiviral (SARS-CoV-2)IC50: 2.445 μMIC50: 1.444 μM(S)-enantiomer more potent biorxiv.orgbiorxiv.org
Antiviral (SARS-CoV-2)EC50: 3.05 μMEC50: 5.38 μM(R)-enantiomer more potent nih.govresearchgate.net
Cardiomyocyte Ca2+ OscillationsMore PotentLess Potent(R)-enantiomer more potent nih.gov

Stereoselective Metabolic Pathway Analysis (Preclinical In Vitro)

Preclinical in vitro studies using liver microsomes have established that the metabolism of hydroxychloroquine is stereoselective. documentsdelivered.com The primary metabolic pathways involve N-dealkylation reactions catalyzed by cytochrome P450 enzymes. nih.govresearchgate.net

The main metabolites of hydroxychloroquine are desethylhydroxychloroquine (DHCQ), desethylchloroquine (B194037) (DCQ), and bisdesethylchloroquine (BDCQ). nih.govresearchgate.net In vitro metabolic studies using rat and mouse liver microsomes demonstrated stereoselectivity in the formation of these metabolites. documentsdelivered.comscielo.br When racemic HCQ was incubated with these microsomes, the major metabolites formed were identified as (-)-(R)-desethylhydroxychloroquine and (-)-(R)-desethylchloroquine, indicating a preferential metabolic pathway for the (R)-enantiomer to these specific metabolites. documentsdelivered.comscielo.br

A key finding from both in vitro and in vivo research is the stereochemical stability of hydroxychloroquine; no interconversion between the (R) and (S) enantiomers has been observed. biorxiv.orgbiorxiv.orgnih.gov The disposition of the enantiomers is, however, stereoselective. This is influenced by the aforementioned differences in plasma protein binding and metabolism. biorxiv.orgbiorxiv.org Typically, after administration of the racemic mixture, higher blood concentrations of (R)-HCQ are observed compared to (S)-HCQ, which suggests a more rapid clearance or more accentuated liver metabolism of the (S)-enantiomer. nih.govnih.gov

Mechanistic Investigations of Hydroxychloroquine at the Cellular and Molecular Levels in Vitro and Preclinical Studies

Lysosomal pH Modulation and Acidic Organelle Accumulation Mechanisms

The primary mechanism of HCQ involves its accumulation in acidic organelles, leading to a modulation of their internal pH. nih.govnih.gov This property, known as lysosomotropism, is driven by the physicochemical characteristics of the HCQ molecule and the acidic nature of organelles like lysosomes and the Golgi apparatus. nih.govnih.gov

As a diprotic weak base, the uncharged form of HCQ can readily diffuse across biological membranes into the cell and its organelles. researchgate.netnih.govnih.gov Lysosomes maintain a highly acidic internal environment, with a pH ranging between 4 and 5. nih.gov Upon entering this acidic lumen, the basic side chain of the HCQ molecule becomes protonated. nih.govoup.com

This process of protonation converts the molecule into a more hydrophilic, charged state, which can no longer freely diffuse back across the lysosomal membrane. nih.govoup.com This phenomenon, known as "ion trapping," leads to a significant accumulation of HCQ within these acidic vesicles, with concentrations reaching 100- to 1000-fold higher than in other cellular compartments. nih.govoup.com The accumulation of the protonated HCQ acts as a buffer, neutralizing the acidic environment and causing an increase in the intralysosomal pH. nih.govnih.govwikipedia.org

The elevation of lysosomal pH has a profound impact on the function of resident enzymes. Lysosomes contain a host of acid hydrolases that are responsible for the degradation of various macromolecules. nih.govresearchgate.net These enzymes, critical for cellular digestion and recycling, function optimally only within the highly acidic environment of the lysosome. researchgate.net

By increasing the luminal pH, HCQ inhibits the activity of these pH-dependent lysosomal hydrolases. nih.govfrontiersin.org This impairment of enzymatic function disrupts the normal degradative capacity of the lysosome, hindering processes such as proteolysis and antigen processing. researchgate.net

Autophagy Pathway Inhibition Mechanisms

Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and long-lived proteins. nih.govnih.gov HCQ is a well-documented inhibitor of this pathway, primarily targeting its late stages. nih.govnih.govplos.org

A critical step in the autophagy pathway is the fusion of the autophagosome, a double-membraned vesicle containing the cellular cargo destined for degradation, with a lysosome to form an autolysosome. nih.govnih.gov It is within the autolysosome that the degradation of the cargo occurs.

Research indicates that HCQ and its analog chloroquine (B1663885) (CQ) primarily inhibit autophagic flux by impairing this autophagosome-lysosome fusion step. nih.govnih.govnih.govnih.gov This effect is considered more significant than the inhibition of the degradative enzymes themselves. nih.govresearchgate.net Some studies suggest this fusion impairment may be linked to an HCQ-induced disorganization of the Golgi and endo-lysosomal systems. nih.govnih.govresearchgate.netexlibrisgroup.com By blocking this fusion, HCQ effectively halts the final, degradative stage of the autophagy process. nih.gov

The blockage of the autophagic flux by HCQ leads to the accumulation of key autophagic marker proteins within the cell. Two of the most well-studied markers are Microtubule-associated protein 1A/1B-light chain 3 (LC3) and Sequestosome 1 (SQSTM1), also known as p62.

During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to the autophagosome membrane. nih.gov The p62/SQSTM1 protein acts as a receptor, binding to ubiquitinated cargo and to LC3-II, thereby targeting the cargo for degradation. nih.gov Under normal conditions, both LC3-II and p62 are degraded upon the fusion of the autophagosome with the lysosome.

In vitro studies have consistently shown that treatment with HCQ results in a significant increase in the cellular levels of both LC3-II and p62. plos.orgfrontiersin.orgresearchgate.netnih.gov This buildup indicates that while autophagosomes are still being formed, their degradation is inhibited, confirming that HCQ acts as a late-stage autophagy inhibitor. nih.govplos.org

Table 1: Effect of Hydroxychloroquine (B89500) on Autophagic Markers in Preclinical Studies
Cell Line/ModelObserved EffectReference
ER+ Breast Cancer CellsElevated p62 expression, increased LC3-II formation nih.gov
Human Renal Carcinoma CellsSignificant increase in levels of both LC3-II and p62 plos.org
Cervical Cancer SiHa CellsIncreased expression of LC3-II protein nih.gov
Cholangiocarcinoma CellsMarked increase in LC3B-II and SQSTM1/p62 frontiersin.org
Human Bladder Cancer CellsAccumulation of p62 and LC3-II researchgate.net
Trophoblast HTR-8/SVneo CellsIncreased expression of LC3-II and p62 proteins nih.gov

Beyond its direct effects on lysosomal pH and autophagosome fusion, preclinical studies suggest that HCQ can also modulate the expression of autophagy-related genes (ATGs). The effects, however, appear to be dependent on the specific cellular context.

For instance, in a study using cervical cancer SiHa cells, HCQ treatment was found to increase the mRNA expression of LC3. nih.gov Similarly, in an experimental model of chloroquine-induced myopathy in rats, LC3 mRNA levels were significantly increased in denervated muscles, while the expression of other key autophagy genes, Apg5 and Apg12, did not change significantly. h1.co Conversely, another study investigating sorafenib (B1663141) resistance in hepatocellular carcinoma cells reported that HCQ treatment led to a reduction in the expression of ATG5 and Beclin-1, another crucial gene in the initiation of autophagy. mdpi.comnih.gov These findings indicate that HCQ's influence extends to the transcriptional regulation of the autophagy machinery, although the precise mechanisms and outcomes can vary between different biological systems.

Table 2: Preclinical Findings on HCQ-Mediated Modulation of Autophagy-Related Gene Expression
GeneCell Line/ModelObserved EffectReference
LC3Cervical Cancer SiHa CellsIncreased mRNA expression nih.gov
LC3Rat model of chloroquine-induced myopathyIncreased mRNA levels h1.co
Apg5, Apg12Rat model of chloroquine-induced myopathyNo significant change in mRNA levels h1.co
ATG5, Beclin-1Hepatocellular Carcinoma CellsReduced expression mdpi.comnih.gov

Modulation of Immune Signaling Pathways (In Vitro and Preclinical)

(R)-(-)-Hydroxychloroquine Diphosphate (B83284), commonly referred to as hydroxychloroquine (HCQ), exerts significant immunomodulatory effects by intervening in key signaling pathways at the cellular and molecular level. Preclinical and in vitro studies have elucidated several mechanisms through which it modulates immune responses, including the antagonism of specific receptors, interference with antigen presentation, and alteration of cytokine production.

Hydroxychloroquine is recognized as an antagonist of endosomal Toll-like receptors (TLRs), particularly TLR7 and TLR9, which are crucial sensors of nucleic acids involved in innate immunity. nih.govresearchgate.net Its mechanism of action involves accumulating in acidic intracellular compartments like endosomes and lysosomes, leading to an increase in their pH. researchgate.netwikipedia.orgmdpi.com This alkalinization of endosomes can interfere with the processing and activation of TLR7 and TLR9. researchgate.netmdpi.com

In plasmacytoid dendritic cells, HCQ has been shown to inhibit immune complex-mediated activation of TLR7 and TLR9, thereby preventing downstream transcription of type-1 interferon. researchgate.net The inhibitory action is attributed to both the increase in endosomal pH and direct interference with the binding of immune complexes to the receptors. researchgate.net In vitro experiments have demonstrated that HCQ produces a significant suppression of TLR7 responses and a mild suppression of TLR9 responses. nih.gov Further studies on dendritic cells revealed that HCQ can impair their maturation by specifically blocking TLR9 signaling, leading to the down-regulation of TLR9 expression. nih.gov This blockade was specific to the TLR9 agonist, as HCQ did not inhibit maturation induced by other TLR agonists in bone marrow-derived dendritic cells. nih.gov

FindingCell/Model SystemMechanismReference
Inhibition of TLR7 and TLR9Plasmacytoid Dendritic Cells (in vitro)Increases endosomal pH; directly inhibits binding of immune complexes to TLRs. researchgate.net
Significant suppression of TLR7 responsesHealthy volunteer cells (ex vivo)Not specified. nih.gov
Mild suppression of TLR9 responsesHealthy volunteer cells (ex vivo)Not specified. nih.gov
Impaired dendritic cell maturation and migrationCollagen-induced arthritis (CIA) mouse model (preclinical)Blocks TLR9 signaling and down-regulates TLR9 expression in LN DCs. nih.gov
Inhibition of CpG ODN 1826-induced IL-12 secretionBone marrow-derived dendritic cells (BMDCs) (in vitro)Specific inhibition of TLR9 signaling pathway. nih.gov

A primary mechanism of hydroxychloroquine's immunomodulatory action is its interference with the processing and presentation of antigens by Major Histocompatibility Complex (MHC) class II molecules. nih.govnih.gov As a weak base, HCQ accumulates in acidic organelles such as lysosomes and endosomes, raising their internal pH. researchgate.netnih.gov These acidic compartments are essential for the proper digestion of antigenic proteins into peptides and for the subsequent loading of these peptides onto MHC class II molecules. nih.gov

By increasing the pH of these vesicles, HCQ inhibits the activity of lysosomal proteases and prevents the formation of peptide-MHC class II complexes. researchgate.netnih.gov This disruption diminishes the presentation of autoantigenic peptides on the surface of antigen-presenting cells (APCs) to CD4+ T cells, which in turn down-regulates the T-cell-mediated immune response. researchgate.netnih.gov This effect has been observed in various APCs, including macrophages, dendritic cells, and B cells, at concentrations ranging from 25 to 100 μM in vitro. nih.gov

EffectCell/Model SystemMechanismEffective Concentration (in vitro)Reference
Inhibition of MHC class II-restricted antigen presentationAntigen-Presenting Cells (general)Raises pH of lysosomes and endosomes, blocking peptide binding to MHC molecules.Not specified nih.gov
Inhibition of antigen processingMacrophagesIncreases lysosomal pH.100 μM nih.gov
Inhibition of antigen processingDendritic CellsIncreases lysosomal pH.100 μM nih.gov
Inhibition of antigen processingB CellsIncreases lysosomal pH.25–100 μM nih.gov
Down-regulation of immune responseCD4+ T Cells (indirectly)Diminishes formation of peptide-MHC protein complexes required for stimulation.Not specified nih.gov

Hydroxychloroquine has been demonstrated to modulate the production and release of various cytokines from immune cells in vitro. nih.govnih.gov This effect is a key component of its anti-inflammatory properties. Studies have shown that HCQ can inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Interferon-gamma (IFN-γ). nih.govnih.gov

In mixed lymphocyte cultures, HCQ causes a dose-dependent reduction in TNF-α production. nih.gov In vitro experiments using peripheral blood mononuclear cells (PBMCs) have shown that HCQ inhibits the production of TNF-α, IFN-γ, and IL-6. nih.gov Similar inhibitory effects on TNF-α, IL-1β, and IL-6 were observed in human monocytes. nih.gov Furthermore, HCQ has been found to significantly reduce the supernatant levels of Th17-related cytokines, including IL-6, IL-17, and IL-22, in cultured PBMCs from both healthy individuals and patients with autoimmune diseases. nih.gov The half-maximal inhibitory concentration (IC50) for cytokine production has been reported to be in the range of 145–696 ng/mL. nih.gov

Inhibited Cytokine(s)Cell TypeExperimental ConditionReference
TNF-αMixed Lymphocyte CultureDose-dependent reduction following allorecognition. nih.gov
TNF-α, IFN-γ, IL-6Peripheral Blood Mononuclear Cells (PBMCs)In vitro culture. nih.gov
TNF-α, IL-1β, IL-6Human MonocytesIn vitro culture. nih.gov
IL-6, IL-17, IL-22PBMCs from healthy volunteers and patientsStimulation with phorbol (B1677699) 12-myristate 13-acetate and ionomycin. nih.gov
IFN-αDendritic CellsStimulation by serum from RA patients. nih.gov

Preclinical studies have identified the Nuclear Factor-kappa B (NF-κB) signaling pathway as a target for hydroxychloroquine. nih.govnih.gov In adult T-cell leukemia/lymphoma (ATLL), the NF-κB pathway is constitutively active, promoting cell proliferation and survival. nih.gov A key mechanism for this sustained activation involves the autophagy-lysosomal degradation of p47 (NSFL1C), a negative regulator of the NF-κB pathway. nih.gov

Hydroxychloroquine, as an autophagy inhibitor, prevents the degradation of p47. nih.gov The resulting accumulation of p47 protein inhibits the activation of the NF-κB pathway. nih.govnih.gov This mechanism was demonstrated in ATLL cell lines and in a preclinical ATLL xenograft mouse model. nih.gov In these models, HCQ treatment led to the suppression of tumor growth and induced apoptosis in the cancer cells, highlighting its potential to act as an NF-κB inhibitor through the modulation of autophagy. nih.govnih.gov

Effects on Cellular Homeostasis and Apoptosis (In Vitro and Preclinical)

Hydroxychloroquine influences fundamental cellular processes, including homeostasis and programmed cell death (apoptosis). Its ability to accumulate in lysosomes and disrupt their function can trigger stress responses that ultimately lead to apoptosis in certain cell types. nih.govfrontiersin.org

In vitro studies have consistently shown that hydroxychloroquine can induce apoptosis in a variety of cell types, particularly lymphocytes and cancer cells. nih.govnih.govnih.gov This pro-apoptotic effect is often dose- and time-dependent. nih.gov

In peripheral blood lymphocytes from both healthy controls and patients with systemic lupus erythematosus, HCQ was found to induce apoptosis across all T cell subpopulations studied. researchgate.netnih.gov In the context of cancer, HCQ has been shown to induce apoptosis in adult T-cell leukemia/lymphoma (ATLL) cells, cholangiocarcinoma cells, and pancreatic cancer cells. nih.govnih.govnih.goviiarjournals.org The underlying mechanisms vary by cell type; for instance, in cholangiocarcinoma cells, apoptosis is triggered by the accumulation of reactive oxygen species (ROS) following autophagy inhibition. nih.gov In BxPC-3 pancreatic cancer cells, HCQ synergizes with the Bcl-2 family inhibitor ABT-263 to induce caspase-dependent apoptosis. iiarjournals.org Conversely, in some contexts, HCQ can have a protective anti-apoptotic effect, such as attenuating lipopolysaccharide (LPS)-induced apoptosis in human monocytes. mdpi.com

Cell SubpopulationObserved EffectProposed MechanismReference
Peripheral Blood Lymphocytes (including T Cells)Dose- and time-dependent induction of apoptosis.Not specified. nih.gov
Adult T-cell Leukemia/Lymphoma (ATLL) cellsInduction of apoptosis.Inhibition of NF-κB pathway via autophagy blockade. nih.govnih.gov
Cholangiocarcinoma cells (HuCCT-1, CCLP-1)Induction of apoptosis and cell cycle arrest.Increased reactive oxygen species (ROS) accumulation via autophagy inhibition. nih.gov
Pancreatic Cancer cells (BxPC-3)Synergistic induction of caspase-dependent apoptosis (with ABT-263).Involvement of both caspase-8 and caspase-9. iiarjournals.org
CardiomyocytesInduction of apoptosis at concentrations ≥50 µM.Not specified. frontiersin.org
Bladder Cancer cellsIncreased caspase 3/7 activity and apoptosis.Not specified. frontiersin.org

Interference with Cell Proliferation and Viability (In Vitro)

(R)-(-)-Hydroxychloroquine Diphosphate, commonly referred to as hydroxychloroquine (HCQ), has been shown in various in vitro studies to significantly interfere with the proliferation and viability of a wide range of cell types. The effects are typically dose- and time-dependent, demonstrating the compound's potent cytotoxic capabilities at certain concentrations. nih.govresearchgate.net

Research has demonstrated that HCQ inhibits the viability of multiple cell lines, including both normal and tumor-derived cells. nih.gov In one comprehensive study, the viability of Vero, IMR-90, A549, H9C2, HEK293, Hep3B, and ARPE-19 cells was assessed following exposure to HCQ concentrations ranging from 0.01 to 1,000 μM over 72 hours. nih.govresearchgate.net The results indicated a significant, dose-dependent inhibition of cell proliferation, with pronounced cytotoxicity observed at concentrations exceeding 100 μM within 48 hours. nih.gov

The impact of HCQ on cell viability is not uniform across all cell types, with some lines exhibiting greater sensitivity. For instance, H9C2 (rat cardiac myoblasts), HEK293 (human embryonic kidney cells), and IEC-6 (rat intestinal epithelial cells) were identified as being particularly sensitive to HCQ. nih.gov Conversely, in a study on murine induced pluripotent stem cells (miPSCs), a dichotomous effect was observed. A low concentration of 20 µM was found to promote cell proliferation, whereas concentrations of 50 µM and higher were shown to impede proliferation and induce apoptosis. nih.gov This suggests that the influence of HCQ on cell proliferation can be concentration-dependent and cell-type specific. nih.gov

Further studies on cancer cell lines have corroborated these findings. In human non-small cell lung cancer (NSCLC) A549 cells, HCQ was shown to effectively inhibit cell viability in a dose-dependent manner at concentrations of 30, 60, and 90μM over 24 and 48 hours. pjps.pk Similarly, the related compound chloroquine (CQ) significantly inhibited the proliferation of oral squamous cell carcinoma (OSCC) cell lines (SCC25 and CAL27) in a dose- and time-dependent manner at concentrations between 10 and 60 µM. spandidos-publications.com Exposure to HCQ has also been found to decrease the viability of human white blood cells in vitro, leading to a loss of viability in lymphocytes and an increase in cell death with higher concentrations. sums.ac.ir

Cell LineCell TypeHCQ Concentration RangeObserved Effect on Proliferation/ViabilitySource(s)
Vero Kidney epithelial (monkey)0.01 - 1,000 µMDose- and time-dependent inhibition nih.govresearchgate.net
IMR-90 Normal human lung fibroblast0.01 - 1,000 µMDose- and time-dependent inhibition nih.gov
A549 Human lung carcinoma30, 60, 90 µMDose-dependent inhibition pjps.pk
H9C2 Rat cardiac myoblast0.01 - 1,000 µMHigh sensitivity, dose-dependent inhibition nih.gov
HEK293 Human embryonic kidney0.01 - 1,000 µMHigh sensitivity, dose-dependent inhibition nih.gov
Hep3B Human liver carcinoma0.01 - 1,000 µMDose- and time-dependent inhibition nih.gov
miPSCs Murine induced pluripotent stem cells20 µMPromotes proliferation nih.gov
miPSCs Murine induced pluripotent stem cells≥50 µMInduces apoptosis and impedes proliferation nih.gov
WBCs Human white blood cellsNot specifiedDecreased viability sums.ac.ir

Modulation of Cell Cycle Progression (In Vitro)

Beyond its effects on cell viability, (R)-(-)-Hydroxychloroquine Diphosphate actively modulates cell cycle progression, a key mechanism underlying its anti-proliferative effects. In vitro studies have consistently shown that HCQ can induce cell cycle arrest, primarily in the G1 or G0/G1 phase, thereby preventing cells from entering the S phase (DNA synthesis) and proceeding to mitosis.

In studies involving HEK293 and Hep3B cells, treatment with HCQ led to a significant reduction of the cell population in the S phase. nih.gov This suggests an arrest at an earlier stage of the cell cycle. nih.gov More specific findings were reported in A549 lung cancer cells, where HCQ treatment caused a notable G1 phase arrest. pjps.pk As HCQ concentrations increased from 30 µM to 90 µM, the percentage of cells in the G1 phase rose from 62.06% to 77.94%, a 15.88% increase. pjps.pk Concurrently, the proportion of cells in the S phase decreased from 30.73% to 18.17%, while no significant change was observed in the G2 phase. pjps.pk

Analogous effects have been documented for chloroquine in oral squamous cell carcinoma cell lines (CAL27 and SCC25). Chloroquine treatment resulted in cell cycle arrest at the G0/G1 phase, which was associated with the downregulation of cyclin D1, a key protein that regulates progression through the G1 phase. spandidos-publications.com Interference with the cell cycle by HCQ has also been noted in human white blood cells, where it was observed to inhibit cells from reaching the metaphase stage of mitosis. sums.ac.ir This body of evidence indicates that a primary mechanism by which HCQ inhibits cell proliferation is through the disruption of normal cell cycle progression, forcing cells into a state of arrest. pjps.pkspandidos-publications.comsums.ac.ir

Cell LineCell TypeHCQ/CQ ConcentrationEffect on Cell CycleAssociated Molecular ChangesSource(s)
HEK293 Human embryonic kidneyNot specifiedSignificant reduction in S phaseNot specified nih.gov
Hep3B Human liver carcinomaNot specifiedSignificant reduction in S phaseNot specified nih.gov
A549 Human lung carcinoma30, 60, 90 µMG1 phase arrest; increase in G1 population, decrease in S populationNot specified pjps.pk
CAL27 Oral squamous cell carcinomaNot specified (CQ)G0/G1 phase arrestDownregulation of cyclin D1 spandidos-publications.com
SCC25 Oral squamous cell carcinomaNot specified (CQ)G0/G1 phase arrestDownregulation of cyclin D1 spandidos-publications.com
WBCs Human white blood cellsNot specifiedInhibition of progression to metaphaseNot specified sums.ac.ir

Mechanistic Investigations in Parasitic Systems (In Vitro)

Inhibition of Hemozoin Biocrystallization

A cornerstone of the antimalarial action of (R)-(-)-Hydroxychloroquine Diphosphate is its ability to disrupt the detoxification of heme within the malaria parasite, Plasmodium falciparum. During its intraerythrocytic stage, the parasite digests large quantities of host hemoglobin in its acidic food vacuole to obtain amino acids. researchgate.netbiorxiv.org This process releases substantial amounts of toxic free heme (ferriprotoporphyrin IX). researchgate.net To protect itself, the parasite polymerizes this toxic heme into an inert, insoluble biocrystal called hemozoin, which is chemically identical to β-hematin. researchgate.netnih.gov

HCQ and its analogue chloroquine are weak bases that accumulate in the acidic food vacuole of the parasite. medwinpublishers.com Here, they interfere directly with the formation of hemozoin. nih.govmedwinpublishers.com The primary mechanism is the inhibition of heme polymerization, also known as hemozoin biocrystallization. nih.govnih.gov Chloroquine has been shown to form a complex with heme, which prevents the heme molecules from being incorporated into the growing hemozoin crystal. nih.govnih.gov

Detailed mechanistic studies using in situ atomic force microscopy have revealed that chloroquine specifically binds to the molecularly flat {100} surfaces of growing hematin (B1673048) crystals. nih.gov This binding effectively arrests further layer generation and step advancement, thereby halting crystal growth. nih.gov This inhibition occurs at low micromolar concentrations, demonstrating a potent and specific interaction. nih.gov By preventing the sequestration of toxic heme into hemozoin, HCQ causes the accumulation of free heme within the parasite. medwinpublishers.com This buildup of toxic heme is believed to disrupt membrane function and inhibit parasitic enzymes, ultimately leading to parasite death. nih.govmedwinpublishers.com

Impact on Hemoglobin Degradation Pathways

While the primary antimalarial target of HCQ is the inhibition of hemozoin formation, it also impacts the broader hemoglobin degradation pathway. The entire process begins with the uptake and digestion of hemoglobin by the parasite. biorxiv.org HCQ accumulates in the food vacuole, raising its internal pH. medwinpublishers.com This alteration of the acidic environment can interfere with the activity of pH-sensitive parasitic proteases, such as plasmepsins and falcipains, which are responsible for the initial breakdown of hemoglobin. medwinpublishers.com

Furthermore, the accumulation of the HCQ-heme complex itself can have downstream effects. This complex is highly toxic and can further inhibit parasite survival. nih.gov Some studies suggest that chloroquine can inhibit glutathione-mediated heme degradation, another potential detoxification pathway for the parasite. nih.gov There is also evidence that chloroquine can inhibit heme-dependent protein synthesis in the parasite. By interfering with heme's role in regulating the eukaryotic initiation factor 2 alpha (eIF-2α) kinase, chloroquine can disrupt the synthesis of essential parasite proteins, contributing to its growth-inhibitory effects. nih.gov Therefore, the impact of HCQ extends beyond simple hemozoin inhibition to a multi-faceted disruption of the parasite's central metabolic process of hemoglobin digestion and detoxification. medwinpublishers.comnih.govnih.gov

Advanced Computational Research on Hydroxychloroquine

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For (R)-(-)-Hydroxychloroquine, MD simulations have been instrumental in providing a dynamic picture of its interaction with various protein targets, offering insights that are not available from static molecular docking studies alone.

Researchers have employed MD simulations to investigate the stability and binding dynamics of hydroxychloroquine (B89500) with targets such as the Angiotensin-Converting Enzyme 2 (ACE2) and the main protease (Mpro) of SARS-CoV-2. nih.govnih.gov These simulations model the behavior of the drug-protein complex in a simulated physiological environment, allowing for the assessment of binding stability, conformational changes, and key intermolecular interactions.

Key findings from these simulations often include:

Binding Stability: The stability of the hydroxychloroquine-protein complex is commonly evaluated by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation period. nih.gov A stable RMSD value over time suggests that the ligand remains securely bound within the target's active site. For instance, simulations have shown that the HCQ-protease complex reaches equilibrium and stability after an initial fluctuation period. nih.govresearchgate.net

Interaction Analysis: MD trajectories are analyzed to identify and monitor crucial interactions, such as hydrogen bonds, that maintain the complex. The number and distance of hydrogen bonds between HCQ and active site residues can be tracked throughout the simulation, confirming the persistence of key binding contacts. nih.govnih.gov

Conformational Changes: These simulations can reveal how the binding of hydroxychloroquine induces conformational changes in the target protein, which may affect its biological function. It has been observed that binding with HCQ can induce significant structural changes in the target protease, potentially altering its activity. nih.gov

Binding Free Energy: Techniques like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) are often applied to MD simulation trajectories to calculate the binding free energy of the complex, providing a quantitative estimate of the binding affinity. nih.gov In one study, the ACE2-HCQ complex showed a calculated binding energy of -1090.881 +/- 57.615 kJ/mol. nih.gov

In a study comparing the enantiomers of hydroxychloroquine, MD simulations suggested that the (R)-HCQ and (S)-HCQ enantiomers reach stabilization within the ACE2 binding pocket after approximately 20 nanoseconds, indicating that the hydroxyl group contributes to a more rapid adaptation to the binding site. nih.gov

Table 1: Summary of Molecular Dynamics Simulation Findings for Hydroxychloroquine

Target Protein Key Metric Observation Reference
SARS-CoV-2 Main Protease RMSD The complex stabilized after 2 ns, with equilibration occurring between 7 and 10 ns. nih.gov
SARS-CoV-2 Main Protease Structural Change Binding induced large structural changes in the protease, suggesting inhibition of its activity. nih.gov
ACE2 Hydrogen Bonds The number of hydrogen bonds between HCQ and ACE2 remained stable between three and five throughout the simulation. nih.gov
ACE2 Radius of Gyration (Rg) The HCQ-bound ACE2 protein was observed to be more compact and stable compared to the unbound protein. nih.gov
ACE2 Enantiomer Stability Both (R)-HCQ and (S)-HCQ enantiomers stabilized in the binding pocket after 20 ns. nih.gov

Quantum Chemical Calculations and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. ijcce.ac.ir These methods provide fundamental insights into the properties of (R)-(-)-Hydroxychloroquine at the atomic level, helping to predict its chemical behavior and active sites.

DFT studies on hydroxychloroquine typically involve optimizing the molecule's three-dimensional geometry to its lowest energy state and then calculating a range of electronic descriptors. ijcce.ac.irijcce.ac.ir These descriptors help to understand the molecule's reactivity and potential interaction points.

Key parameters calculated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. researchgate.netresearchgate.net Studies have shown that the HOMO and LUMO orbitals in HCQ are primarily localized on the aromatic quinoline (B57606) ring system, the chlorine atom, and the secondary amino group, identifying these as key regions for molecular interactions. researchgate.net

HOMO-LUMO Energy Gap (ΔE): The energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity. ijcce.ac.ir Comparative studies have found that HCQ has a larger energy gap than its parent compound, Chloroquine (B1663885), indicating that HCQ is more stable and less reactive. ijcce.ac.ir

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the surface of a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). ijcce.ac.irresearchgate.net These maps are valuable for predicting how a molecule will interact with biological receptors, with negative potential regions likely to engage in hydrogen bonding as acceptors.

Global Reactivity Descriptors: Other calculated parameters include electronegativity, hardness, softness, and electrophilicity index, which further quantify the molecule's reactivity. ijcce.ac.irresearchgate.net

Table 2: Calculated Quantum Chemical Parameters for Hydroxychloroquine (HCQ) and Chloroquine (CQ)

Parameter Hydroxychloroquine (HCQ) Chloroquine (CQ) Significance Reference
EHOMO (eV) -6.215 -6.182 CQ is a slightly better electron donor. researchgate.net
ELUMO (eV) -1.140 -1.246 HCQ has a greater capability to accept electrons. researchgate.net
Energy Gap (ΔE) (eV) 5.075 4.936 HCQ is more stable and less reactive than CQ. ijcce.ac.ir
Electrophilicity (ω) (eV) 1.34 1.25 HCQ is a more powerful electrophile. researchgate.net
Total Energy (eV) -37743.4676 -35718.1028 HCQ is more stable than CQ. ijcce.ac.ir

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Studies

In silico ADME studies involve the use of computational models to predict the pharmacokinetic properties of a drug candidate. These predictions are crucial in the early stages of drug discovery to identify molecules with favorable drug-like properties and to flag potential liabilities. For hydroxychloroquine and its derivatives, computational ADME analyses have been performed to evaluate their viability as therapeutic agents. researchgate.netscienceopen.com

These studies typically assess a range of physicochemical and pharmacokinetic parameters, including:

Lipinski's Rule of Five: This rule evaluates drug-likeness based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Compounds that adhere to this rule are more likely to have good oral bioavailability. Studies have confirmed that hydroxychloroquine and its derivatives generally fall within the parameters of Lipinski's rule. nih.gov

Absorption: Models predict the extent of a compound's absorption in the human intestine and its potential to cross cellular barriers.

Distribution: Predictions include plasma protein binding and the ability to cross the blood-brain barrier (BBB).

Metabolism: In silico tools can predict the primary sites of metabolism on the molecule and identify the cytochrome P450 (CYP) enzymes most likely responsible for its biotransformation.

Excretion: These models can provide estimates of how the drug is cleared from the body.

Computational studies have analyzed the ADME profiles of hydroxychloroquine, its parent compound chloroquine, and their metabolites. nih.gov Such analyses reveal that metabolites like desethylchloroquine (B194037) and bisdesethylchloroquine exhibit similar drug-like properties but with predictions of significantly lower toxicity compared to the parent molecules. nih.gov

Structure-Activity Relationship (SAR) Derivation via Computational Methods

Structure-Activity Relationship (SAR) analysis aims to understand how the chemical structure of a compound influences its biological activity. Computational methods are widely used to derive SARs by analyzing a series of related compounds and correlating their structural features with their activities.

For the 4-aminoquinoline (B48711) class of drugs, computational SAR studies often focus on comparing hydroxychloroquine to chloroquine and other analogues. nih.gov The primary structural difference between HCQ and chloroquine is the presence of a hydroxyl group on the N-ethyl substituent of the side chain. This seemingly minor modification has significant pharmacological consequences. researchgate.net

Computational SAR analyses help to explain these differences by:

Identifying Key Pharmacophores: These studies confirm that the 7-chloro-4-aminoquinoline nucleus is the core pharmacophore responsible for a broad range of biological activities. scienceopen.comnih.gov

Quantifying Physicochemical Differences: Computational models can quantify how the hydroxyl group in HCQ alters properties like polarity, solubility, and electronic distribution compared to chloroquine. This modification is known to make hydroxychloroquine more soluble and less toxic than chloroquine. nih.govnih.gov

Modeling Receptor Interactions: By docking different analogues into a target's binding site, researchers can determine how specific functional groups contribute to binding affinity. The hydroxyl group in HCQ, for example, can form an additional hydrogen bond with a receptor that is not possible for chloroquine, potentially altering its activity and target profile.

These computational approaches are essential for guiding the rational design of new 4-aminoquinoline derivatives with improved efficacy or reduced toxicity.

Virtual Screening and Ligand-Based Drug Design Approaches

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. scispace.com (R)-(-)-Hydroxychloroquine often serves as a reference or starting point in these campaigns.

There are two main approaches where HCQ is relevant:

Structure-Based Virtual Screening (SBVS): In this method, millions of compounds are computationally docked into the three-dimensional structure of a target protein's binding site. fabad.org.tr The compounds are then ranked based on their predicted binding affinity (docking score). Hydroxychloroquine can be used as a control or benchmark to compare the scores of newly identified hits. For instance, in screenings against SARS-CoV-2 proteins, the docking score of HCQ was used as a reference to evaluate other potential inhibitors. scispace.com

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, screening can be based on ligands known to be active, such as hydroxychloroquine. researchgate.net Methods include:

Similarity Searching: This involves searching compound databases for molecules that are structurally similar to HCQ, based on 2D fingerprints or 3D shape and chemical features. fabad.org.tr

Pharmacophore Modeling: A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to bind to a specific target. A model can be generated based on the structure of HCQ and then used to screen libraries for compounds that match these features. nih.gov

These screening efforts have successfully identified novel compounds with similar or better-predicted binding affinities to various targets than hydroxychloroquine, providing promising starting points for further experimental validation. fabad.org.tr

Sophisticated Analytical Methodologies for Hydroxychloroquine and Its Metabolites

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of hydroxychloroquine (B89500) (HCQ) and its metabolites. Its versatility allows for various configurations, including chiral, ultra-high-performance, and reversed-phase systems, to achieve specific analytical goals.

Due to the presence of a chiral center, hydroxychloroquine exists as two enantiomers, (R)- and (S)-HCQ. Chiral HPLC is essential for separating and quantifying these individual isomers. Researchers have developed accurate and reproducible normal-phase chiral HPLC methods to achieve complete baseline separation of HCQ enantiomers. nih.govresearchgate.netnih.gov

One such method utilizes a Chiralpak AD-H column with a mobile phase consisting of n-hexane, isopropanol, and diethylamine (B46881) (DEA). researchgate.net This approach allows for the quantitative determination of the enantiomeric purity of HCQ. researchgate.netnih.gov Another established two-step HPLC method first separates HCQ and its metabolites from the matrix using a cyano column, followed by chiral separation on a chiral-AGP column. tandfonline.com This technique achieves baseline separation for the enantiomers of both the parent drug and its primary metabolites. tandfonline.com The limits of quantification for the R- and S-enantiomers have been reported to be as low as 0.34 μg/ml and 0.20 μg/ml, respectively. researchgate.netnih.gov

ParameterMethod 1Method 2
Column Chiralpak AD-H (4.6 mm × 150 mm, 5 µm)Chiral-AGP
Mobile Phase n-hexane-isopropanol (93:7, v/v) + 0.5% DEA94% pH 7.0 buffer, 5% isopropanol, 1% acetonitrile
Flow Rate 0.8 ml/min1.0 ml/min
Detection UV at 343 nmFluorescence (λex=230nm, λem=385nm)
Resolution (HCQ) Baseline Separation3.2
LOQ (R-HCQ) 0.34 µg/ml<1 ng
LOQ (S-HCQ) 0.20 µg/ml<1 ng

Data compiled from multiple research sources. researchgate.netnih.govtandfonline.com

Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with tandem mass spectrometry (UHPLC-MS/MS), provides a rapid and highly sensitive method for the simultaneous quantification of hydroxychloroquine and its metabolites, including desethylhydroxychloroquine (DHCQ), desethylchloroquine (B194037) (DCQ), and bisdesethylchloroquine (BDCQ). nih.govsemanticscholar.orgnih.gov These methods can achieve chromatographic separation in under four minutes. nih.govsemanticscholar.org A common approach uses a C8 or C18 reversed-phase column with a gradient elution. nih.govsemanticscholar.orgakjournals.com The linearity of these UHPLC-MS/MS methods is excellent, with correlation coefficients (R²) consistently better than 0.98 over concentration ranges such as 2.0–5000.0 ng/mL for HCQ and 1.0–2500.0 ng/mL for its metabolites. nih.govsemanticscholar.org

Reversed-Phase HPLC (RP-HPLC) is also widely used for the determination of hydroxychloroquine. akjournals.comnih.govijpsr.com One validated RP-HPLC method utilizes a Hypersil C18 column with a mobile phase of water and an organic mixture (acetonitrile:methanol), achieving a linear range of 0.1-20.0 μg/ml. nih.gov These RP-HPLC methods are valued for their simplicity, accuracy, and cost-effectiveness in quantifying the compound in various samples. akjournals.com

TechniqueColumnMobile Phase ExampleLinear Range (HCQ)Reference
UHPLC-MS/MS ZORBAX SB-C8 (2.1×150 mm)Gradient of methanol (B129727) and formic acid/ammonium acetate (B1210297) in water2.0–5000.0 ng/mL nih.govsemanticscholar.org
UHPLC-MS/MS Not SpecifiedProtein precipitation with acetonitrile50 to 2000 ng/mL nih.gov
RP-HPLC Hypersil C18 (250×6 mm)Water and Acetonitrile:Methanol (75:25 v/v) with additives0.1-20.0 µg/ml nih.gov
RP-HPLC Zorbax Eclipse Plus C18 (250 cm × 4.6 mm)pH 2.2 buffer and methanol (74:26, v/v)4–44 μg mL−1 akjournals.com

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) offers high resolving power and definitive identification but is typically reserved for volatile and thermally stable compounds. For non-volatile compounds like hydroxychloroquine, a chemical derivatization step is necessary to increase their volatility and thermal stability, making them suitable for GC-MS analysis. jfda-online.com

Derivatization chemically modifies the analyte to a form that is more amenable to the GC environment. jfda-online.com For compounds containing functional groups like alcohols and amines, common derivatization reactions include silylation, acylation, and alkylation. jfda-online.comresearchgate.nettcichemicals.com For instance, a protocol for hydroxychloroquine sulfate (B86663) involves hydrolysis followed by conversion to its benzoate (B1203000) derivative using benzoyl chloride. researchgate.net Other potential reagents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or alkylating agents such as pentafluorobenzyl bromide (PFBBr), which react with hydroxyl and amino groups to form more volatile derivatives. researchgate.nettcichemicals.com The choice of reagent and reaction conditions is optimized to ensure a complete and reproducible conversion of the analyte to its derivative. jfda-online.com

Isotope Dilution Mass Spectrometry (IDMS) is considered a gold standard for achieving the highest accuracy and precision in quantitative analysis. nih.gov This technique is most commonly applied in conjunction with LC-MS/MS. The principle involves adding a known amount of a stable isotope-labeled version of the analyte to the sample, which serves as an internal standard. nih.govnih.gov

For hydroxychloroquine analysis, deuterated internal standards such as hydroxychloroquine-d4 (HCQ-d4) are frequently used. nih.govsemanticscholar.orgnih.govjbtr.or.kr Because the stable isotope-labeled standard has nearly identical chemical and physical properties to the analyte, it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer. nih.govnih.gov By measuring the ratio of the response of the native analyte to the labeled internal standard, the method effectively corrects for variations in sample preparation, injection volume, and matrix-induced ion suppression or enhancement, thereby significantly improving the accuracy of quantification. nih.govsemanticscholar.org

Capillary Electrophoresis (CE) for Compound Separation and Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their size and charge. It has been successfully developed as an alternative to HPLC for the measurement of hydroxychloroquine and its active metabolite, desethylhydroxychloroquine. nih.govflinders.edu.aunih.gov

A validated CE method employs an uncoated fused-silica capillary with a background electrolyte (BGE) mixture of an aqueous TRIS solution (adjusted to an acidic pH of 2.6 with phosphoric acid) and methanol. nih.govflinders.edu.aunih.gov Optimal separation is achieved by applying a specific voltage and maintaining a constant temperature. nih.gov This method allows for the separation of HCQ and DHCQ in under 12 minutes with excellent linearity (R² ≥ 0.999) over the concentration range of 0.5–8 µmol/L. nih.govflinders.edu.aunih.gov The high efficiency and low solvent consumption of CE make it an attractive technique for the analysis of these compounds. nih.gov

ParameterOptimized CE Method Conditions
Capillary Uncoated fused-silica (60 cm, 75 µm i.d.)
Background Electrolyte (BGE) 55 mmol/L TRIS solution (pH 2.6 with H₃PO₄) and methanol (85:15)
Separation Voltage 20 kV
Temperature 30 °C
Analysis Time < 12 minutes
Linearity (HCQ & DHCQ) 0.5–8 µmol/L (R² ≥ 0.999)
Recovery (in whole blood) 99–101% for HCQ, 98–99% for DHCQ

Data sourced from a comprehensive study on CE-based analysis of Hydroxychloroquine. nih.govflinders.edu.aunih.gov

Advanced Spectroscopic Methods (Excluding Basic Identification Data)

Advanced spectroscopic techniques offer sensitive and reliable means for the quantitative analysis of hydroxychloroquine. These methods move beyond simple identification to provide detailed quantitative data.

UV Spectrophotometry for Quantitative Analysis

UV-Vis spectrophotometry is a widely used technique for the quantitative determination of hydroxychloroquine in bulk and pharmaceutical formulations due to its simplicity, speed, and cost-effectiveness. researchgate.net The method is based on the principle that the drug absorbs ultraviolet radiation at a specific wavelength, and the absorbance is directly proportional to its concentration. creative-proteomics.com

Several studies have developed and validated UV-spectrophotometric methods for hydroxychloroquine sulphate. These methods are often validated according to International Conference on Harmonization (ICH) guidelines, assessing parameters like linearity, accuracy, and precision. For instance, a common approach involves using 0.1N hydrochloric acid (HCl) or 0.01N acetic acid as a solvent, with the maximum absorbance (λmax) typically observed between 329.4 nm and 343 nm. amazonaws.comnih.gov Linearity is consistently demonstrated over specific concentration ranges, with high correlation coefficients (r² > 0.999), indicating a strong linear relationship between absorbance and concentration. amazonaws.com These validated UV methods are deemed suitable for routine quality control analysis.

Solventλmax (nm)Linearity Range (µg/mL)Correlation Coefficient (r²)Source
0.1N HCl3431 - 200.9992
0.01N Acetic Acid329.45 - 350.999 amazonaws.com
0.06 M Monosodium Phosphate (B84403) Buffer (pH 6.8)3437.2 - 19.2Not Specified researchgate.net

Fluorescence Spectroscopy Applications

Fluorescence spectroscopy offers superior sensitivity and selectivity compared to UV-Vis spectrophotometry and is applied in the analysis of hydroxychloroquine, especially in complex matrices. creative-proteomics.comnih.gov This technique involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. creative-proteomics.com

One significant application is synchronous fluorescence spectroscopy (SFS), which has been successfully used for the simultaneous determination of hydroxychloroquine and other drugs, like favipiravir (B1662787). nih.gov SFS works by simultaneously scanning both the excitation and emission wavelengths with a constant wavelength difference (Δλ), which can resolve overlapping spectra of different compounds. nih.gov For the simultaneous analysis of favipiravir and hydroxychloroquine, a Δλ of 60 nm was used, allowing for their determination without interference. nih.gov The method demonstrated high sensitivity with a detection limit for hydroxychloroquine as low as 1.52 ng/mL and was successfully applied to spiked human plasma samples. nih.gov

Fluorescence spectroscopy is also a powerful tool for studying the interaction between drugs and proteins, such as serum albumin. nih.govresearchgate.net Studies have shown that hydroxychloroquine can quench the intrinsic fluorescence of serum albumin, which indicates binding between the drug and the protein. This quenching mechanism provides insights into the binding affinity and conformational changes of the protein upon drug interaction. nih.gov

TechniqueAnalyte(s)Linearity Range (ng/mL)Limit of Detection (LOD) (ng/mL)ApplicationSource
Synchronous Fluorescence Spectroscopy (SFS)Hydroxychloroquine & Favipiravir10.0 - 120.01.52Pharmaceuticals & Spiked Human Plasma nih.gov

Electroanalytical Techniques for Compound Detection

Electroanalytical methods are recognized for their high sensitivity, rapid response, and cost-effectiveness, making them suitable for detecting hydroxychloroquine in various samples, including biological fluids and environmental matrices. bohrium.comresearchgate.net These techniques measure the electrical properties of a solution containing the analyte.

Voltammetric Methods

Voltammetry involves applying a potential to an electrode and measuring the resulting current. Techniques such as Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV) have been extensively used for the determination of hydroxychloroquine. bohrium.com These methods are often employed for screening purposes due to their speed and simplicity. bohrium.com

DPV, in particular, has been developed for the electrochemical determination of hydroxychloroquine in pharmaceutical tablets. nih.govresearchgate.net Studies using glassy carbon electrodes have established detection limits around 11.2 µg/mL. nih.govresearchgate.net The electrochemical behavior is often pH-dependent, and the choice of supporting electrolyte is crucial for optimizing the signal. nih.govnih.gov Research has also explored the use of surfactants, like cetyltrimethylammonium bromide (CTAB), to enhance the peak current of hydroxychloroquine, thereby improving the sensitivity of the method.

TechniqueElectrodeLimit of Detection (LOD)ApplicationSource
Differential Pulse Voltammetry (DPV)Glassy Carbon Electrode11.2 µg/mLPharmaceutical Tablets nih.gov
Differential Pulse Voltammetry (DPV)Glassy Carbon Electrode (with CTAB)2.41 µg/mLSynthetic Urine
Square Wave Voltammetry (SWV)3D-Printed CB-PLA Electrode0.04 µmol L⁻¹Pharmaceuticals & Water Samples nih.govnih.gov

Biosensor and Composite Electrode Development

To enhance the selectivity and sensitivity of electroanalytical methods, significant research has focused on developing novel biosensors and modifying electrode surfaces. bohrium.com These advanced sensors often utilize composite materials and nanomaterials to improve electrochemical performance. researchgate.netnih.gov

Examples of such developments include:

Cork-Graphite Composite Electrodes: A simple, inexpensive, and environmentally friendly sensor was developed using a composite of raw cork and graphite. mdpi.comnih.gov This electrode demonstrated a clear current response for hydroxychloroquine quantification in the 5–65 µM range using DPV, proving effective for monitoring the compound in water matrices. mdpi.comnih.gov

3D-Printed Electrodes: Additive manufacturing has been employed to create electrodes from conductive materials like polylactic acid containing carbon black (CB-PLA). nih.govnih.govresearchgate.net These 3D-printed sensors, combined with SWV, provide a rapid and sensitive method for detecting hydroxychloroquine with a very low detection limit of 0.04 μmol L⁻¹. nih.govnih.gov

Nanocomposite Modified Electrodes: The modification of glassy carbon electrodes with nanocomposites, such as reduced graphene oxide–TiO2 or vanadium disulfide quantum dots embedded in graphene aerogel, has been shown to significantly enhance electrocatalytic activity. researchgate.netnih.gov These sensors exhibit wide linear ranges and very low detection limits, enabling the sensitive and simultaneous detection of hydroxychloroquine and other analytes in biological samples like human plasma and urine. nih.gov

These innovative electrode designs offer promising avenues for the development of portable, on-site detection systems for hydroxychloroquine. nih.gov

Q & A

Q. What analytical techniques validate enantiomeric purity in bulk synthesis of this compound?

  • Answer : Chiral HPLC with polarimetric detection or circular dichroism (CD) spectroscopy confirms ee >98%. Mass spectrometry (HRMS) and ¹H/¹³C NMR cross-validate structural integrity against USP reference standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.